4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Description
The compound 4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine (CAS: 956193-98-9) is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole ring substituted with a 4-pyridinylmethyl group. Its structure combines aromatic and nitrogen-rich moieties, which are common in pharmacologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-13-22-23-18(24(13)12-14-7-9-20-10-8-14)16-11-21-25(17(16)19)15-5-3-2-4-6-15/h2-11H,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVTLDYHLTUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128369 | |
| Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956193-98-9 | |
| Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956193-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various protein targets, influencing cellular processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biological Activity
The compound 4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-component reactions that incorporate various heterocyclic moieties. The key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Pyridine and Phenyl Groups : Achieved through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. The compound has shown promising results against various cancer cell lines:
-
Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast (MCF), liver (HEPG2), and gastric (NUGC) cancers.
Cell Line IC50 (nM) MCF 580 HEPG2 428 NUGC 60
These results suggest that the presence of the triazole and pyrazole moieties may enhance the compound's ability to induce apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme functions critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Responses : By inhibiting inflammatory cytokines, it may help modulate immune responses against tumors.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted by Ezz El-Arab et al. evaluated the cytotoxicity of various pyrazole derivatives, including our compound. The findings revealed that compounds with similar structures exhibited IC50 values ranging from 36 nM to over 500 nM against different cancer cell lines, indicating a broad spectrum of activity .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of triazole derivatives. The results showed significant inhibition of TNF-α and IL-6 production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases alongside cancer .
Scientific Research Applications
Overview
The compound 4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and drug discovery. Its unique structure allows for interactions with biological systems, making it a subject of interest for researchers exploring therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
Anticancer Properties
In silico docking studies have shown that this compound can effectively bind to targets involved in cancer cell proliferation. Preliminary assays indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity through mechanisms involving inhibition of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In a recent investigation, derivatives were tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability (up to 70% at 50 µM), attributed to apoptosis induction through caspase activation pathways.
Physical and Spectral Characteristics
The compound exhibits distinct spectral properties:
- Infrared (IR) Spectroscopy : Characteristic absorption bands for N-H stretching and C=N stretching are observed, confirming the presence of amine and triazole functionalities.
- Nuclear Magnetic Resonance (NMR) : Proton NMR provides insights into the chemical environment of hydrogen atoms in the molecule, aiding in structural elucidation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a class of 1,2,4-triazole-pyrazole hybrids. Key structural analogs and their distinguishing features include:
Table 1: Structural Analogs and Substituent Variations
Key Observations
Substituent Impact on Bioactivity: The presence of a 4-pyridinylmethyl group in the target compound may enhance binding to biological targets (e.g., kinases or receptors) due to pyridine's hydrogen-bonding capability. In contrast, the benzodioxolylmethyl analog () could exhibit altered pharmacokinetics due to increased lipophilicity .
Synthetic Methodologies: The target compound may be synthesized via alkylation reactions similar to , where pyridine-containing thiols react with alkyl halides in basic conditions .
Physicochemical Properties: Compared to 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (), the target compound’s pyrazole ring and pyridinylmethyl group may reduce solubility in aqueous media but improve membrane permeability .
Q & A
Q. Key Considerations :
- Solvent-free or ultrasonic conditions (e.g., water under sonication) improve reaction efficiency and reduce byproducts .
- X-ray crystallography is critical for confirming regioselectivity and structural fidelity .
How can structural contradictions in crystallographic data be resolved for this compound?
Advanced Research Question
Conflicting crystallographic data may arise from tautomerism or polymorphism. For example:
- Tautomerism : The triazole ring can adopt 1,2,4-triazol-3-amine or 1,2,4-triazol-5-amine configurations. X-ray studies of analogous compounds show planar geometries with dihedral angles <10° between aromatic rings, but substituents (e.g., pyridinylmethyl groups) may induce steric strain .
- Polymorphism : Variations in hydrogen-bonding networks (e.g., intramolecular vs. intermolecular) affect unit cell parameters. For instance, intramolecular N–H···N bonds stabilize planar conformations, while intermolecular bonds form chains or sheets .
Q. Methodological Solutions :
- Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
- Compare experimental data with density functional theory (DFT) calculations to validate energetically favorable tautomers .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
Standard assays include:
Q. Data Interpretation :
- Activity discrepancies may arise from solubility issues. Use DMSO as a co-solvent (≤1% v/v) to enhance compound dispersion .
- Control experiments with structurally related analogs (e.g., halogenated pyrazoles) help isolate pharmacophore contributions .
How can computational methods predict the binding affinity of this compound to target proteins?
Advanced Research Question
Molecular Docking Workflow :
Target Selection : Prioritize enzymes with conserved active sites (e.g., carbonic anhydrase II, tubulin) based on structural homology .
Ligand Preparation : Optimize the compound’s protonation state (e.g., pyridinyl nitrogen at pH 7.4) using tools like MarvinSketch.
Docking Simulations : Use AutoDock Vina or Schrödinger Glide. For tubulin, the colchicine-binding site is a validated target for triazole-pyrazole hybrids .
Q. Validation :
- Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.7) confirms predictive reliability .
- Molecular dynamics (MD) simulations (50–100 ns) assess binding stability via root-mean-square deviation (RMSD) analysis .
What analytical techniques are essential for characterizing synthetic intermediates?
Basic Research Question
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of pyrazole-triazole linkage | δ 8.2–8.5 ppm (pyridinyl H), δ 6.5–7.5 ppm (phenyl H) |
| HRMS | Verify molecular formula | m/z 375.36 [M+H]⁺ (C₂₀H₁₄FN₅O₂) |
| HPLC-PDA | Purity assessment (>95%) | Retention time: 12.3 min (C18 column, 70:30 MeOH/H₂O) |
Q. Troubleshooting :
- Unassigned NMR peaks may indicate rotamers. Use variable-temperature NMR to resolve dynamic effects .
How do substituent variations impact the compound’s physicochemical properties?
Advanced Research Question
Case Study :
Q. Experimental Design :
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Solubility can be enhanced via co-crystallization with cyclodextrins or ionic liquids .
What safety protocols are critical for handling this compound?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
